molecular formula C14H21O6P B4943178 BIS(PROPAN-2-YL) [(2H-1,3-BENZODIOXOL-5-YL)(HYDROXY)METHYL]PHOSPHONATE

BIS(PROPAN-2-YL) [(2H-1,3-BENZODIOXOL-5-YL)(HYDROXY)METHYL]PHOSPHONATE

Cat. No.: B4943178
M. Wt: 316.29 g/mol
InChI Key: UTDFIJFNHZQDFU-UHFFFAOYSA-N
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Description

BIS(PROPAN-2-YL) [(2H-1,3-BENZODIOXOL-5-YL)(HYDROXY)METHYL]PHOSPHONATE is a complex organic compound that features a phosphonate group attached to a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BIS(PROPAN-2-YL) [(2H-1,3-BENZODIOXOL-5-YL)(HYDROXY)METHYL]PHOSPHONATE typically involves the reaction of a benzodioxole derivative with a phosphonate reagent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react over a specified period. The process may include steps such as purification and crystallization to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

BIS(PROPAN-2-YL) [(2H-1,3-BENZODIOXOL-5-YL)(HYDROXY)METHYL]PHOSPHONATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in an anhydrous solvent.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

BIS(PROPAN-2-YL) [(2H-1,3-BENZODIOXOL-5-YL)(HYDROXY)METHYL]PHOSPHONATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as flame retardants or plasticizers.

Mechanism of Action

The mechanism by which BIS(PROPAN-2-YL) [(2H-1,3-BENZODIOXOL-5-YL)(HYDROXY)METHYL]PHOSPHONATE exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzodioxol-5-yl)-2-propanol: Shares the benzodioxole moiety but lacks the phosphonate group.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Another benzodioxole derivative with different functional groups.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-di(propan-2-yloxy)phosphorylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21O6P/c1-9(2)19-21(16,20-10(3)4)14(15)11-5-6-12-13(7-11)18-8-17-12/h5-7,9-10,14-15H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTDFIJFNHZQDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC2=C(C=C1)OCO2)O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21O6P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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